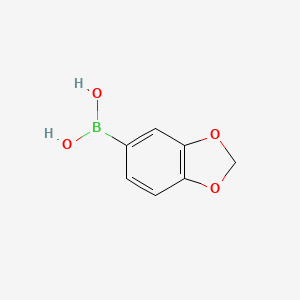

3,4-Methylenedioxyphenylboronic acid

Description

Properties

IUPAC Name |

1,3-benzodioxol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHPUBKZZPSUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370261 | |

| Record name | 3,4-METHYLENEDIOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94839-07-3 | |

| Record name | 3,4-METHYLENEDIOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H-1,3-benzodioxol-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Methylenedioxyphenylboronic Acid and Its Derivatives

Direct Borylation Approaches for Arylboronic Acid Synthesis

Direct borylation methods involve the introduction of a boronic acid group onto an aromatic ring in a single step, often catalyzed by transition metals, but can also be achieved under metal-free conditions.

While transition-metal catalysis is prominent in C-H borylation, several metal-free alternatives have been developed. These methods often rely on the generation of highly reactive intermediates.

Recent advancements have focused on photoinduced borylation of aryl halides. One such method reports a green photoinduced borylation of aryl halides in an aqueous phase catalyzed by 1-methylbenzimidazole (B167850), proceeding efficiently at room temperature. rsc.org Another approach involves a simple transition-metal-free borylation of aryl bromides with bis-boronic acid (BBA) at mild temperatures. organic-chemistry.org This reaction exhibits high functional group tolerance and the products can be purified by conversion to trifluoroborate salts. organic-chemistry.org The mechanism is thought to involve a radical pathway. organic-chemistry.org

Furthermore, a facile transition-metal-free conversion of aryl halides to their corresponding boronic esters can be achieved through a radical process promoted by visible light irradiation. nih.gov Mechanistic studies suggest the formation of an excited donor-acceptor complex that facilitates a single-electron-transfer with the aryl halide to generate an aryl radical intermediate. nih.gov

A summary of various transition-metal-free borylation approaches is presented in the table below.

| Method | Key Features |

| Photoinduced Borylation in Aqueous Phase | Uses 1-methylbenzimidazole as a catalyst; proceeds at room temperature. rsc.org |

| Borylation with Bis-Boronic Acid (BBA) | Employs aryl bromides and BBA at mild temperatures; products can be isolated as trifluoroborates. organic-chemistry.org |

| Visible Light-Induced Radical Borylation | Involves an in situ formed donor-acceptor complex; proceeds under mild, catalyst-free conditions. nih.gov |

| Metal-Free Radical Borylation of Aryl Iodides | Utilizes bis(catecholato)diboron (B79384) (B2cat2) as the boron source under mild conditions. nih.gov |

The Sandmeyer-type borylation reaction is a well-established method for synthesizing arylboronic acids from arylamines. This process involves the conversion of an aniline (B41778) derivative into a diazonium salt, which is then reacted with a diboron (B99234) reagent.

Aryl diazonium salts are versatile intermediates in organic synthesis. researchgate.net Their generation from inexpensive anilines is a significant advantage. researchgate.net The synthesis of arylboronic acids can be achieved through the reaction of diazonium salts with diboronic acid. orgsyn.org For instance, a one-pot synthesis from anilines using tert-butyl nitrite (B80452) and bis(pinacolato)diboron (B136004) (B2pin2) has been reported. nih.gov This method demonstrates good functional group tolerance. nih.gov

The reaction can proceed under catalyst-free conditions in an acetone-water solution, with water playing a crucial role in promoting the borylation. orgsyn.org Mechanistic studies indicate that this transformation proceeds through a radical pathway. orgsyn.org The reaction of aryl diazonium salts with bis(pinacolato)diboron can also be promoted by pyridine, which is proposed to form an aryldiazopyridinium intermediate that decomposes to an aryl radical. nih.gov

Precursor Synthesis and Functionalization Strategies

The synthesis of 3,4-Methylenedioxyphenylboronic acid often begins with the preparation of a suitably functionalized phenyl precursor, which is then converted to the final product.

The core 3,4-methylenedioxybenzene structure is a common feature in various natural products. researchgate.net A key precursor for many syntheses is 3,4-methylenedioxybromobenzene, also known as 5-bromo-1,3-benzodioxole. researchgate.net This compound can be prepared from piperonal (B3395001), which is condensed with glycine (B1666218) to form β-(3,4-Methylenedioxyphenyl) serine. researchgate.net Subsequent reactions can lead to the desired functionalized phenyl precursors.

Another important precursor is 3,4-methylenedioxyaniline, which is used in the synthesis of the corresponding diazonium salt for borylation reactions. The functionalization of the aromatic ring is a critical step, and various methods have been developed for the selective introduction of functional groups. researchgate.net

Once a functionalized precursor is obtained, the boronic acid group can be introduced through several methods. A common approach is the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a borate (B1201080) ester. nih.gov For example, aryl Grignard reagents prepared from aryl bromides can react with borate esters to yield aryl boronic acids. organic-chemistry.org

The Miyaura borylation is a widely used palladium-catalyzed cross-coupling reaction of aryl halides with a diboron reagent, such as bis(pinacolato)diboron (B2pin2). organic-chemistry.orgmdpi.com This reaction is known for its mild conditions and tolerance of various functional groups. organic-chemistry.org The reaction is typically carried out in the presence of a base like potassium acetate (B1210297) (KOAc) and a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)2Cl2. mdpi.com The resulting boronate esters can be subsequently hydrolyzed to the corresponding boronic acids. organic-chemistry.org A modified procedure for the Miyaura borylation using the more atom-economical tetrahydroxydiboron (B82485) (bis-boronic acid) has also been reported, offering advantages in terms of yield and reaction time. nih.gov

The following table summarizes the key components of the Miyaura borylation reaction.

| Component | Role | Common Examples |

| Aryl Halide | Substrate | Aryl bromides, iodides, or triflates |

| Diboron Reagent | Boron Source | Bis(pinacolato)diboron (B2pin2), Tetrahydroxydiboron |

| Catalyst | Facilitates the reaction | Pd(dppf)Cl2, Pd(PPh3)2Cl2 |

| Base | Activates the reaction | Potassium acetate (KOAc) |

| Solvent | Reaction Medium | Dioxane, Toluene (B28343) |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of boronic acids to minimize environmental impact. This includes the use of greener solvents, catalysts, and more atom-economical reagents.

The development of photoinduced borylation reactions in aqueous phases is a significant step towards greener synthesis. rsc.org Similarly, using water as a solvent in the hydroxylation of aryl boronic acids with air as a green oxidant represents an environmentally friendly approach. acs.org Heterogeneous photocatalysts, such as copper-doped g-C3N4, can be used in these reactions and are easily recyclable. acs.org

Mechanistic Investigations of Reactions Involving 3,4 Methylenedioxyphenylboronic Acid

Fundamental Reactivity Principles of Arylboronic Acids

Arylboronic acids, with the general formula Ar-B(OH)₂, are a class of organoboranes that serve as pivotal building blocks in modern organic synthesis. Their chemical behavior is dictated by the electron-deficient nature of the boron atom.

The boron atom in a boronic acid possesses an empty p-orbital, rendering it electron-deficient and a Lewis acid. researchgate.netwikipedia.orgwikipedia.orgnih.gov This allows it to accept a pair of electrons from a Lewis base, such as an amine or a hydroxide (B78521) ion. wikipedia.orgnih.govresearchgate.net This interaction leads to the formation of a tetracoordinate boronate species, which is often more reactive in certain catalytic cycles. nih.govresearchgate.netacs.org For instance, the reaction with a hydroxide ion transforms the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate anion, [ArB(OH)₃]⁻. fourwaves.comresearchgate.net This change in geometry and electronic structure is fundamental to its role in reactions like the Suzuki-Miyaura coupling. The pKa of a typical boronic acid is around 9, but upon forming tetrahedral boronate complexes, the pKa can shift to approximately 7. wikipedia.org The interaction is not limited to simple bases; Lewis bases like quinuclidine (B89598) can also form complexes with boronic acids, activating them for photoredox reactions. nih.gov

A hallmark of boronic acid reactivity is the formation of reversible covalent bonds with compounds containing 1,2- or 1,3-diol moieties. wikipedia.orgnih.govresearchgate.netacs.orgfourwaves.com This reaction yields cyclic boronic esters, which can be five- or six-membered rings. nih.govacs.org The formation of these esters is a dynamic equilibrium, meaning the bonds can form and break under specific conditions. nih.govresearchgate.netacs.org This reversibility is a key feature of dynamic covalent chemistry and has been exploited in the development of sensors for saccharides, self-healing hydrogels, and other stimuli-responsive materials. nsf.govrsc.org The stability of the boronate esters, despite the covalent nature of the B-O bonds, can be influenced by external stimuli, allowing for controlled assembly and disassembly of molecular structures. nih.govresearchgate.netacs.org

The equilibria involving boronic acids are highly sensitive to environmental factors such as pH, temperature, and the presence of competing hydroxyl-containing molecules. rsc.org The pH of the solution is a critical determinant; the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate ester is pH-dependent. researchgate.netacs.org Generally, basic conditions favor the formation of the more stable anionic boronate ester. acs.org Arylboronate ester-crosslinked hydrogels, for example, can degrade in acidic environments due to the pH-sensitive nature of the boronate ester bond. rsc.org The binding affinity and kinetics of the boronic acid-diol interaction are also influenced by the structure of the diol and the presence of additives like salts, which can act as external catalysts. nsf.gov The reversible nature of this binding means that the presence of other diols can lead to competitive displacement, a principle used in competitive binding assays. acs.org

Table 1: Factors Influencing Arylboronic Acid Equilibria

| Factor | Effect on Equilibrium | Mechanistic Implication |

|---|---|---|

| pH | Higher pH favors the formation of the anionic tetrahedral boronate species (ester or trihydroxyborate). rsc.orgacs.org | Affects the nucleophilicity of the boron species, crucial for transmetalation, and controls the stability of boronate ester-based materials. rsc.orgresearchgate.net |

| Temperature | Affects the rate of bond formation and cleavage in reversible systems. | Can be used to tune the dynamic properties of materials like self-healing hydrogels. |

| Competing Hydroxyl Compounds (e.g., other diols, water) | Can shift the equilibrium by competing for binding to the boronic acid. rsc.orgacs.org | This is the basis for competitive displacement assays and influences reaction outcomes in mixed solvent systems. acs.orgresearchgate.net |

| Lewis Bases (e.g., amines, anions) | Form adducts with the boronic acid, increasing its electron density and altering its reactivity. nih.govresearchgate.netacs.orgnih.gov | Can act as catalysts or activators in various reactions, including photoredox processes. nih.gov |

Detailed Mechanistic Pathways in Metal-Catalyzed Reactions

3,4-Methylenedioxyphenylboronic acid, as a representative arylboronic acid, is a key participant in a variety of metal-catalyzed reactions. Understanding the detailed mechanistic pathways of these reactions is essential for optimizing reaction conditions and expanding their synthetic scope.

Transmetalation is the elemental step in the Suzuki-Miyaura cross-coupling reaction, where the organic group is transferred from the boron atom to the palladium(II) catalyst. chembites.orgrsc.org This process regenerates the palladium catalyst and forms the crucial new carbon-carbon bond. rsc.org The mechanism of transmetalation has been a subject of extensive study, with two primary pathways proposed. chembites.orgacs.org

The Boronate Pathway: This pathway involves the initial reaction of the arylboronic acid with a base (like hydroxide) to form a more nucleophilic trihydroxyborate anion, [ArB(OH)₃]⁻. researchgate.netchembites.org This activated boronate species then displaces the halide ligand on the palladium complex (L-Pd-Ar'-X) to form a key intermediate with a Pd-O-B linkage, which subsequently undergoes reductive elimination. acs.org

The Oxo-Palladium Pathway: An alternative mechanism suggests that the base first reacts with the palladium(II) halide complex to form a palladium-hydroxo complex (L-Pd-Ar'-OH). chembites.org This complex is more reactive towards the neutral boronic acid. chembites.org Kinetic studies by Hartwig and Carrow provided strong evidence supporting this pathway, demonstrating that the reaction of a Pd-OH complex with an arylboronic acid is significantly faster than the reaction of a Pd-Cl complex with a trihydroxyborate. chembites.org

Low-temperature NMR studies have successfully identified pre-transmetalation intermediates containing Pd-O-B linkages, confirming that both tricoordinate and tetracoordinate boron species can be involved in the transfer of the organic group to palladium. acs.orgillinois.edu

Table 2: Comparison of Proposed Transmetalation Pathways in Suzuki-Miyaura Coupling

| Pathway | Key Activating Step | Critical Intermediate | Supporting Evidence |

|---|---|---|---|

| Boronate Pathway | Activation of boronic acid by base to form ArB(OH)₃⁻. researchgate.netchembites.org | Arylpalladium(II) boronate complex formed from the reaction of L-Pd-Ar'-X with ArB(OH)₃⁻. acs.org | The reaction is accelerated by base, which increases the concentration of the highly nucleophilic boronate. chembites.org |

| Oxo-Palladium Pathway | Formation of a palladium-hydroxo complex (L-Pd-Ar'-OH) from the reaction of L-Pd-Ar'-X with base. chembites.org | Arylpalladium(II) boronate complex formed from the reaction of L-Pd-Ar'-OH with ArB(OH)₂. chembites.orgacs.org | Kinetic experiments show that the reaction between isolated Pd-OH complexes and boronic acids is kinetically competent and faster than the boronate pathway. chembites.org |

Beyond cross-coupling, arylboronic acids are used in multicomponent reactions like carboamination, where both a carbon-carbon and a carbon-nitrogen bond are formed across an alkene. In a Rh(III)-catalyzed three-component carboamination, the arylboronic acid serves as the carbon source. nih.gov

The proposed catalytic cycle for this transformation begins with the transmetalation of the aryl group from this compound to the Rh(III) catalyst, forming an aryl-rhodium complex. nih.gov This is followed by a turnover-limiting migratory insertion of the alkene into the Rh(III)-aryl bond. nih.govopenochem.org This step is a fundamental organometallic process where the alkene coordinates to the metal center and then inserts into the metal-carbon bond, creating a new alkyl-rhodium intermediate. openochem.orgescholarship.org Subsequent rapid reaction with a nitrogen source (like a dioxazolone), followed by reductive elimination, yields the final syn-carboamination product. nih.gov This pathway demonstrates the versatility of arylboronic acids in forming not just aryl-aryl bonds but also in more complex additions across unsaturated systems.

Proposed Rh-Nitrene Formation Mechanisms

While specific studies detailing the direct interaction of this compound in rhodium-catalyzed nitrene formation are not prevalent in the reviewed literature, the general mechanisms for Rh(II)-catalyzed C-H amination provide a framework for understanding how such a reaction would proceed. The formation of the reactive rhodium nitrene species is a critical step in these transformations.

One extensively studied pathway involves the use of N-mesyloxycarbamates as nitrene precursors in the presence of a dirhodium catalyst, such as Rh₂(OAc)₄. The proposed mechanism initiates with the coordination of the carbonyl group of the N-mesyloxycarbamate salt to an apical position of the rhodium(II) complex. nih.gov This initial complex then rearranges to form a more stable rhodium nitrenoid intermediate, where the nitrogen atom of the carbamate (B1207046) is coordinated to the rhodium center. nih.gov

The final and rate-determining step is the concerted, endergonic elimination of the mesylate group from the nitrenoid intermediate. nih.gov This elimination is often assisted by a counterion (e.g., K⁺) and results in the formation of the highly reactive rhodium nitrene species. nih.gov This rhodium nitrene is the active species responsible for the subsequent C-H insertion. nih.gov The dirhodium catalyst plays a dual role: one rhodium center serves as the binding site for the nitrene, while the second rhodium center acts as an electron sink, which increases the electrophilicity and reactivity of the nitrene moiety. princeton.edu The reactivity and regioselectivity of the C-H insertion can be further modulated by the presence of Brønsted acids or by altering the electronic properties of the nitrene precursor. nih.gov Kinetic isotope effect (KIE) studies are often employed to distinguish between a concerted insertion mechanism (indicative of a singlet nitrene) and a stepwise radical pathway. nih.gov

Concerted Hydronickelation in Asymmetric Hydroarylations

Detailed mechanistic studies on the concerted hydronickelation in asymmetric hydroarylations specifically involving this compound were not available in the surveyed literature. This remains a specialized area of research requiring further investigation to elucidate the precise role and reaction pathway for this particular boronic acid.

Radical Pathways in Boronic Acid Transformations

Boronic acids and their derivatives are versatile precursors for the generation of carbon-centered radicals, participating in a variety of C-C bond-forming reactions. Mechanistic studies have illuminated several pathways for these transformations.

One established method involves the use of B-alkylcatecholboranes, which can be readily prepared from alkenes. These compounds are highly sensitive to oxygen- and heteroatom-centered radicals. psu.edu In a representative transformation, such as a radical allylation, the reaction can be initiated by a radical initiator that fragments an allylic phenylsulfone. This produces a phenylsulfonyl radical, which then reacts with the B-alkylcatecholborane to generate an alkyl radical in an irreversible step, sustaining the radical chain process. psu.edu

More recently, photoredox catalysis has emerged as a powerful tool for generating radicals from boronic acids under mild conditions. In one proposed mechanism for an alkyl Petasis boron-Mannich (APBM) reaction, an electron donor-acceptor (EDA) complex is formed from an in-situ generated iminium ion and a boronate species, which is often activated by catechol. nih.govchemrxiv.org Upon irradiation with visible light, the photoexcited iminium ion, acting as a potent oxidant, can oxidize the boronate complex via a single-electron transfer (SET). nih.govchemrxiv.org This oxidation event generates an alkyl radical, which subsequently undergoes radical-radical coupling with an α-amino radical to furnish the final amine product. nih.govchemrxiv.org The acidity of the solvent, such as hexafluoroisopropanol (HFIP), can be crucial in facilitating the formation of the EDA complex. chemrxiv.org

Another photoredox-catalyzed approach involves the activation of alkylboronic acids with a simple base like potassium phosphate (B84403) (K₃PO₄). nih.gov The activated tetracoordinate boronate can then be oxidized by an excited-state photocatalyst to efficiently generate an alkyl radical, which is then trapped by a suitable acceptor. nih.gov The formation of a radical intermediate in these pathways is often confirmed by trapping experiments using agents like TEMPO. chemrxiv.org

| Entry | Solvent | Light Source (nm) | Atmosphere | Yield (%) |

|---|---|---|---|---|

| 1 | HFIP | 420 | Argon | 85 |

| 2 | HFIP | Dark | Argon | 0 |

| 3 | HFIP | 390 | Argon | 78 |

| 4 | HFIP | 450 | Argon | 81 |

| 5 | TFE | 420 | Argon | 75 |

| 6 | DCM | 420 | Argon | <10 |

| 7 | MeCN | 420 | Argon | <10 |

| 8 | HFIP | 420 | Air | 75 |

Acid-Catalyzed Hydrolysis and Iminium Ion Formation in Petasis Reaction Derivatives

The Petasis borono-Mannich reaction is a powerful multicomponent transformation for synthesizing substituted amines from a boronic acid, an amine, and a carbonyl compound. organic-chemistry.orgmdpi.com this compound is a known reactant in this process. sigmaaldrich.com The mechanism involves several key steps revolving around the formation of an iminium ion and the activation of the boronic acid.

The reaction initiates with the condensation of the amine and the carbonyl component, typically an aldehyde, to form a reactive electrophile. organic-chemistry.org In the presence of an acid catalyst or under appropriate conditions, this condensation leads to the formation of an iminium ion. researchgate.net

Concurrently, the boronic acid must be activated. Arylboronic acids are generally not nucleophilic enough to react directly with the iminium ion. Activation occurs through the formation of a tetracoordinate boronate "ate" complex. wikipedia.org This is often achieved by the reaction of the boronic acid with a hydroxyl-containing molecule in the reaction mixture, such as an α-hydroxy aldehyde (e.g., glyoxylic acid), a solvent molecule, or through hydrolysis. organic-chemistry.orgnih.gov The presence of an ortho-hydroxy group on a benzaldehyde (B42025) substrate, for example, can be critical as it facilitates the formation of a cyclic boronate ester intermediate, which activates the aryl group for transfer. mdpi.com Acid catalysis can promote both the formation of the iminium ion and the activation of the boronic acid. researchgate.net

The crucial C-C bond-forming event is the intramolecular transfer of the 3,4-methylenedioxyphenyl group from the activated boronate complex to the electrophilic carbon of the iminium ion. organic-chemistry.orgresearchgate.net This nucleophilic addition is typically irreversible, providing a thermodynamic driving force for the reaction and leading to high yields of the α-amino acid or amine derivative product. organic-chemistry.org

| Boronic Acid (R⁴-B(OH)₂) | Amine | Product Configuration | Yield (%) | enantiomeric excess (ee %) |

|---|---|---|---|---|

| Vinyl | Dibenzylamine | R | 99 | 98 |

| 4-Methoxyphenyl | Dibenzylamine | R | 99 | 97 |

| 4-Fluorophenyl | Dibenzylamine | R | 99 | 97 |

| 3-Thienyl | Dibenzylamine | R | 99 | 98 |

| Vinyl | Morpholine | R | 99 | 97 |

| 4-Methoxyphenyl | Morpholine | R | 99 | 96 |

Applications of 3,4 Methylenedioxyphenylboronic Acid in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Methodologies

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex. rsc.org 3,4-Methylenedioxyphenylboronic acid serves as an effective nucleophilic partner in these reactions, introducing the biologically relevant 3,4-methylenedioxyphenyl motif, a common scaffold in natural products and pharmaceuticals, into various molecules. nih.gov The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov

The scope of the Suzuki-Miyaura reaction using this compound is broad, encompassing couplings with a wide range of aryl and heteroaryl halides. The electron-donating nature of the methylenedioxy group generally enhances the nucleophilicity of the boronic acid, facilitating the transmetalation step. It can be successfully coupled with various activated and unactivated aryl bromides and iodides. The reaction is compatible with numerous functional groups, a key advantage for its use in the late-stage functionalization of complex molecules. nih.gov

However, limitations exist. The coupling with sterically hindered organohalides, particularly those with ortho-substituents, can be challenging and may require carefully optimized conditions, including specialized ligands and bases, to achieve high yields. bohrium.com Furthermore, the reaction with less reactive aryl chlorides often necessitates more active catalytic systems. nih.gov Research has shown that under certain conditions, the reactivity of this compound can be low; for instance, one study observed only a 15% conversion after 24 hours when coupled with 4-bromoanisole (B123540) using a specific palladium(II) P^N complex, potentially due to substrate-catalyst interactions. vu.nl The presence of certain heteroaryl substrates can also pose challenges, possibly by coordinating to the palladium center and inhibiting catalytic activity. vu.nl

Table 1: Representative Suzuki-Miyaura Coupling of this compound This table illustrates typical reaction parameters. Actual results may vary based on specific substrate combinations and reaction conditions.

| Aryl/Heteroaryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | >95 |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | ~90 |

| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | ~85 |

| 4-Chloroacetophenone | Pd(OAc)₂ / Buchwald Ligand | K₂CO₃ | Toluene | ~70-80 |

| 2-Iodo-6-methoxynaphthalene | PdCl₂(dppf) | Cs₂CO₃ | DMF | >90 |

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and, most critically, the supporting ligand. organic-chemistry.org The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For coupling reactions involving electron-rich boronic acids like this compound, especially with deactivated or sterically demanding aryl chlorides, the use of highly active catalytic systems is crucial. researchgate.net

Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands. nih.gov Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) have proven exceptionally effective. nih.gov These ligands promote the oxidative addition of challenging substrates like aryl chlorides and accelerate the rate-limiting transmetalation step. researchgate.net The choice of palladium precursor is also flexible, with common options including palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and pre-formed palladium-ligand complexes. researchgate.net The selection of the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, 1,4-dioxane, DMF) system is also critical and must be optimized for specific substrate pairings to maximize yield and minimize side reactions like protodeboronation. nih.gov

The Petasis reaction, also known as the boronic acid Mannich reaction, is a powerful multicomponent reaction (MCR) that synthesizes amines and their derivatives from an amine, a carbonyl compound, and an organoboronic acid. organic-chemistry.orgorganic-chemistry.org This reaction is particularly valuable for its operational simplicity and its ability to rapidly generate molecular complexity from readily available starting materials. This compound, as an electron-rich arylboronic acid, is an excellent substrate for this transformation, allowing for the direct installation of the methylenedioxy-functionalized aryl group. organic-chemistry.orgnih.gov The reaction mechanism is believed to proceed through the formation of an iminium ion from the amine and aldehyde, which then reacts with a boronate species formed between the boronic acid and a hydroxyl group on the carbonyl component or in the solvent. researchgate.net

A significant advantage of the Petasis reaction is its potential for stereocontrol. Diastereoselective and enantioselective variations have been developed, typically by employing chiral starting materials or catalysts. nih.gov When a chiral amine is used, it can induce facial selectivity in the addition of the boronic acid to the in situ-formed iminium ion, leading to the formation of chiral amine products. researchgate.net

A widely used strategy involves the use of chiral α-hydroxy aldehydes or their equivalents. nih.gov The reaction of this compound with an amine and a chiral α-hydroxy aldehyde often proceeds with high diastereoselectivity, typically yielding the anti β-amino alcohol product. nih.gov This selectivity is attributed to a highly organized, chelation-controlled transition state. nih.gov While the anti selectivity is inherent and predictable in many systems, recent advances have shown that it is possible to achieve syn selectivity through the use of chiral biphenol catalysts that can override the intrinsic preference of the reaction. nih.gov The regioselectivity of the Petasis reaction is generally unambiguous, as the components assemble in a predictable manner.

The Petasis reaction is a highly effective method for synthesizing α-amino acids and their derivatives. organic-chemistry.org By using glyoxylic acid as the carbonyl component, the reaction of an amine and this compound provides a direct, single-step route to N-substituted-(3,4-methylenedioxyphenyl)glycines. researchgate.net This approach avoids the use of toxic reagents like cyanides, which are common in other amino acid syntheses such as the Strecker synthesis. organic-chemistry.org

Furthermore, the products of the Petasis reaction are versatile intermediates for the synthesis of more complex molecules. nih.govsemanticscholar.org The functionalized amines produced can contain additional reactive handles that allow for subsequent transformations. For example, by incorporating an alkene into the amine or carbonyl component, the Petasis product can undergo a subsequent ring-closing metathesis (RCM) or an intramolecular Diels-Alder (IMDA) reaction to rapidly construct novel polycyclic and heterocyclic scaffolds. nih.gov This sequential strategy, combining the diversity of the Petasis MCR with powerful cyclization reactions, provides efficient access to libraries of structurally complex, sp³-rich molecules of interest in medicinal chemistry. nih.gov

Table 2: Petasis Three-Component Reaction with this compound This table illustrates the versatility of the Petasis reaction for synthesizing various amine derivatives. Products shown are representative of the expected scaffolds.

| Amine | Carbonyl Component | Product Type |

| Dibenzylamine | Glyoxylic Acid | N,N-Dibenzyl-(3,4-methylenedioxyphenyl)glycine |

| Morpholine | Paraformaldehyde | 4-(Benzo[d] organic-chemistry.orgnih.govdioxol-5-ylmethyl)morpholine |

| L-Proline Methyl Ester | Salicylaldehyde | N-substituted α-Amino Ester |

| (R)-α-Methylbenzylamine | Glyoxylic Acid | Chiral N-Aryl Glycine (B1666218) Derivative |

| Allylamine | Glyceraldehyde Acetonide | Chiral β-Amino Alcohol |

Mannich-Type Multicomponent Assembly

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent transformation that combines an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to furnish substituted amines. organic-chemistry.orgwikipedia.org This reaction is a variation of the classical Mannich reaction, where the boronic acid serves as the nucleophilic component. organic-chemistry.org The process is valued for its operational simplicity, mild reaction conditions, and its capacity to generate molecular complexity in a single step. mdpi.comnih.gov

The reaction mechanism typically begins with the condensation of the amine and the aldehyde to form an iminium ion. researchgate.net A key feature of the PBM reaction, particularly when using α-hydroxy aldehydes or glyoxylic acid, is the activation of the boronic acid through the formation of a tetrahedral "ate" complex with the hydroxyl group. researchgate.net This intermediate facilitates the irreversible intramolecular transfer of the aryl group (from the boronic acid) to the electrophilic iminium carbon, driving the reaction to completion and yielding the desired α-substituted amine product. organic-chemistry.orgresearchgate.net

This compound is an excellent substrate for this transformation, serving as the source of the 3,4-methylenedioxyphenyl (or piperonyl) moiety, a common fragment in many natural products and bioactive molecules. The reaction tolerates a wide range of arylboronic acids, including those with electron-donating groups like the methylenedioxy substituent. organic-chemistry.org

Table 1: General Scheme of the Petasis Borono-Mannich Reaction

| Amine Component | Carbonyl Component | Boronic Acid Component | Product Type |

| Primary or Secondary Amine | Aldehyde or Ketone | This compound | α-(3,4-Methylenedioxyphenyl) Amine |

| Amino Acid | Glyoxylic Acid | This compound | Substituted α-Amino Acid |

Oxidative Heck Reactions for Cinnamaldehyde (B126680) Derivatives

The synthesis of cinnamaldehyde derivatives can be efficiently achieved through a palladium(II)-catalyzed oxidative Heck reaction. This method provides a direct, one-step route from arylboronic acids and acrolein, avoiding harsher conditions or multi-step sequences like the Wittig or aldol (B89426) condensation reactions. nih.gov The reaction is typically mild, selective, and can be performed without a base. nih.gov

In this process, this compound couples with acrolein in the presence of a Pd(II) catalyst, such as palladium(II) acetate, and an oxidant. The oxidant, for instance, p-benzoquinone, is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed at the end of the catalytic cycle. nih.gov The use of a ligand like 2,9-dimethyl-1,10-phenanthroline (dmphen) can further enhance catalytic stability and control regioselectivity. nih.gov This transformation reliably produces (E)-3-(3,4-methylenedioxyphenyl)acrylaldehyde, also known as piperonylacrolein, a valuable intermediate for various natural products and pharmaceuticals. nih.gov

Table 2: Oxidative Heck Synthesis of Cinnamaldehyde Derivatives nih.gov

| Arylboronic Acid | Olefin | Catalyst | Oxidant | Solvent | Yield |

| 4-Bromophenylboronic acid | Acrolein | Pd(OAc)₂/dmphen | p-Benzoquinone | Acetonitrile (B52724) | 77% |

| 4-Chlorophenylboronic acid | Acrolein | Pd(OAc)₂/dmphen | p-Benzoquinone | Acetonitrile | 78% |

| 4-Phenoxyphenylboronic acid | Acrolein | Pd(OAc)₂/dmphen | p-Benzoquinone | DMF | 74% |

| This compound | Acrolein | Pd(OAc)₂/dmphen | p-Benzoquinone | Acetonitrile/DMF | Good to Excellent (Expected) |

Data for this compound is inferred based on the broad substrate scope of the reported methodology.

Intramolecular Alder-ene and Pictet-Spengler Reactions for Heterocyclic Scaffolds

The Pictet-Spengler reaction is a cornerstone transformation for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are core structures in numerous alkaloids and pharmaceutical agents. wikipedia.orgnih.gov The reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.org

While this compound does not directly participate in the Pictet-Spengler cyclization, it serves as a crucial precursor for synthesizing the required aldehyde component. Specifically, the boronic acid can be converted to 3,4-methylenedioxybenzaldehyde (piperonal). This aldehyde can then be reacted with a β-arylethylamine, such as D-tryptophan methyl ester, to initiate the Pictet-Spengler cyclization. google.com This two-step sequence is a key strategy for constructing complex heterocyclic frameworks, such as the precursor to Tadalafil, where the piperonyl moiety is essential for the final structure. google.com The reaction between D-tryptophan methyl ester and piperonal (B3395001) typically yields a mixture of cis- and trans-diastereomers of the substituted tetrahydro-β-carboline product. google.com

No direct applications of this compound in substrates for the Alder-ene reaction were identified in the reviewed literature.

Rh(III)-Catalyzed Three-Component Carboamination of Alkenes

A powerful method for the difunctionalization of alkenes is the Rhodium(III)-catalyzed three-component carboamination. This reaction simultaneously installs both a carbon-carbon and a carbon-nitrogen bond across a double bond, providing rapid access to complex and valuable amine products from simple starting materials. nih.govdicp.ac.cn The reaction couples an alkene, an arylboronic acid, and a dioxazolone, which serves as an electrophilic nitrene source. dicp.ac.cnnih.gov this compound is an effective coupling partner in this transformation, delivering the 3,4-methylenedioxyphenyl group. dicp.ac.cn

The proposed mechanism involves several key steps. First, the active Rh(III) catalyst undergoes transmetalation with the arylboronic acid to form a Rh(III)-aryl complex. This is followed by the turnover-limiting migratory insertion of the alkene into the Rh(III)-aryl bond. Finally, the resulting alkyl-Rh(III) intermediate reacts with the dioxazolone to form a Rh(V)-nitrene species, which undergoes reductive elimination to furnish the final carboaminated product and regenerate the Rh(III) catalyst. dicp.ac.cn

A significant feature of this Rh(III)-catalyzed reaction is its high degree of stereoselectivity. Experimental evidence, including deuterium (B1214612) labeling studies, has confirmed that the process proceeds via a syn-carboamination pathway. dicp.ac.cn This means that the aryl group from the boronic acid and the nitrogen group from the dioxazolone are added to the same face of the alkene double bond. This predictable stereochemical outcome is crucial for the synthesis of well-defined stereocenters in the product molecules. The reaction also exhibits excellent regioselectivity, providing a reliable method for constructing complex amine scaffolds. nih.govnih.gov

The Rh(III)-catalyzed three-component carboamination provides a direct and efficient route to valuable α-amino acid derivatives. nih.govdicp.ac.cn By selecting an appropriate alkene substrate, such as an acrylate (B77674) ester, the carboamination reaction introduces the aryl group at the β-position and the amino group at the α-position relative to the ester functionality. This strategy allows for the synthesis of non-proteinogenic amino acids containing the 3,4-methylenedioxyphenyl moiety, which are of significant interest in medicinal chemistry and peptide science.

Table 3: Rh(III)-Catalyzed syn-Carboamination dicp.ac.cn

| Alkene | Boronic Acid | Nitrogen Source | Catalyst System | Product | Stereochemistry |

| Activated Alkene | This compound | Dioxazolone | Cp*Rh(MeCN)₃₂ | β-Aryl-α-Amino Alkane | syn-Addition |

Nickel-Catalyzed Asymmetric Hydroarylation of Vinylarenes

The enantioselective synthesis of chiral 1,1-diarylethanes, a structural motif present in many biologically active compounds, can be achieved through the nickel-catalyzed asymmetric hydroarylation of vinylarenes. nsf.gov This reaction couples a vinylarene, such as styrene, with an arylboronic acid in the presence of a chiral nickel catalyst. nsf.govresearchgate.net

This compound has been successfully employed as the arylating agent in this transformation. nsf.gov The reaction proceeds via the formation of a chiral, non-racemic nickel benzyl (B1604629) intermediate. This intermediate undergoes transmetalation with the arylboronic acid, followed by reductive elimination to yield the chiral 1,1-diarylethane product. nsf.gov The choice of the chiral ligand, often a bisoxazoline-type ligand (BOX), is critical for inducing high levels of enantioselectivity. nsf.gov

Table 4: Nickel-Catalyzed Asymmetric Hydroarylation of Styrene nsf.gov

| Vinylarene | Boronic Acid | Catalyst | Ligand | Base | Yield | Enantiomeric Excess (ee) |

| Styrene | 4-Methoxyphenylboronic acid | Ni(cod)₂ | L1 (Ph-BOX) | tBuOLi | 93% | 92% |

| Styrene | This compound | Ni(cod)₂ | L1 (Ph-BOX) | tBuOLi | 85% | 91% |

Influence of Arylboron Nucleophile Identity on Enantioselectivity

In asymmetric catalysis, the identity of the nucleophile often has a profound impact on the stereochemical outcome of the reaction. In palladium-catalyzed asymmetric conjugate additions of arylboronic acids to prochiral α,β-unsaturated substrates, which generate products with structural similarity to 1,1-diarylethanes, the electronic properties of the arylboron reagent are a critical factor influencing both yield and enantioselectivity. researchgate.net

Research has consistently shown that arylboronic acids bearing electron-withdrawing substituents (e.g., -CF₃, -Cl, -Ac) tend to furnish products with excellent enantioselectivities. researchgate.net Conversely, the use of electron-rich nucleophiles, such as those with methoxy (B1213986) (-OMe) or alkyl groups, can sometimes lead to a decrease in enantioselectivity, although they often remain effective reaction partners. researchgate.net

The 3,4-methylenedioxy group is considered to be electron-donating in nature. Based on established trends, it is anticipated that this compound would be a competent nucleophile in these transformations. However, it may provide the corresponding 1,1-diarylalkane product with more moderate enantioselectivity compared to its electron-deficient counterparts. This effect is attributed to the altered electronic environment at the palladium center during the key enantiodetermining carbopalladation step of the catalytic cycle. organic-chemistry.org

| Arylboronic Acid (ArB(OH)₂) Substituent (Ar-) | Electronic Effect | Typical Yield (%) | Typical Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| 4-CF₃C₆H₄- | Electron-withdrawing | 99 | 96 | researchgate.net |

| 4-ClC₆H₄- | Electron-withdrawing | 94 | 95 | researchgate.net |

| 4-AcC₆H₄- | Electron-withdrawing | 99 | 96 | researchgate.net |

| 4-MeOC₆H₄- | Electron-donating | 58 | 69 | researchgate.net |

| 4-MeC₆H₄- | Electron-donating | 99 | 87 | researchgate.net |

Carbon-Heteroatom Bond Formation Strategies

Amination Reactions (e.g., Copper-Catalyzed)

The copper-catalyzed N-arylation of amines with arylboronic acids, widely known as the Chan-Lam amination, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is valued for its operational simplicity, often proceeding under mild conditions at room temperature and open to the air. organic-chemistry.org The process is applicable to a wide array of substrates, including the coupling of this compound with various primary and secondary amines and anilines.

In a typical protocol developed by Buchwald and co-workers, the reaction is performed using catalytic amounts of copper(II) acetate in the presence of a base, such as 2,6-lutidine, and often an additive like myristic acid, which can enhance catalyst solubility and turnover. nih.gov This method demonstrates broad functional group tolerance and has been successfully used to couple various substituted arylboronic acids with anilines and alkylamines, providing the corresponding N-arylated products in good to moderate yields. nih.gov

| Amine | Arylboronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline (B41778) | 4-Methoxyphenylboronic acid | 4-Methoxy-N-phenylaniline | 91 | nih.gov |

| 4-Chloroaniline | Phenylboronic acid | 4-Chloro-N-phenylaniline | 85 | nih.gov |

| Benzylamine | Phenylboronic acid | N-Benzylaniline | 64 | nih.gov |

| Morpholine | 3-Methoxyphenylboronic acid | 4-(3-Methoxyphenyl)morpholine | 50 | nih.gov |

Etherification Reactions (e.g., Copper-Catalyzed)

Parallel to C-N bond formation, the copper-catalyzed synthesis of diaryl ethers from arylboronic acids and phenols represents a significant advance over traditional Ullmann condensations. This reaction, often referred to as the Chan-Evans-Lam etherification, provides a powerful tool for constructing C-O bonds under remarkably mild conditions. organic-chemistry.orgscispace.com The coupling of this compound with various phenols can be achieved efficiently at room temperature.

The reaction typically employs a stoichiometric or catalytic amount of a copper(II) salt, such as copper(II) acetate, in the presence of a base and an appropriate solvent. scispace.com The process is tolerant of a wide range of functional groups on both the phenol (B47542) and the arylboronic acid, enabling the synthesis of complex diaryl ether structures. The mechanism is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to furnish the final ether product. organic-chemistry.org This method avoids the harsh conditions and high temperatures often required for classical etherification reactions.

| Phenol | Arylboronic Acid | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Phenol | 4-tert-Butylphenylboronic acid | Cu(OAc)₂, Et₃N | 4-tert-Butylphenyl phenyl ether | scispace.com |

| 3-Methoxyphenol | Phenylboronic acid | Cu(OAc)₂, Pyridine | 3-Methoxyphenyl phenyl ether | scispace.com |

| 4-Fluorophenol | 3,5-Di-tert-butylphenylboronic acid | Cu(OAc)₂, Et₃N | 3,5-Di-tert-butylphenyl 4-fluorophenyl ether | scispace.com |

| 2-Methylphenol | 4-Methoxyphenylboronic acid | Cu(OAc)₂, Pyridine | 4-Methoxyphenyl o-tolyl ether | scispace.com |

Metal-Free Approaches for Primary Arylamine Synthesis

The direct synthesis of primary arylamines from arylboronic acids has been a long-standing challenge in organic chemistry. Recently, a groundbreaking metal-free method was developed that enables this transformation under mild conditions. organic-chemistry.org This approach is particularly significant as it avoids potential metal contamination in the final products, which is a crucial consideration in pharmaceutical synthesis.

The reaction utilizes O-(2,4-dinitrophenyl)hydroxylamine (DPH) as an electrophilic aminating agent. The process is operationally simple and involves reacting the arylboronic acid with a slight excess of DPH in a suitable solvent like toluene at moderate temperatures. researchgate.netscispace.com This method has been successfully applied to a broad range of arylboronic acids, including electron-rich, electron-poor, and sterically hindered substrates. researchgate.net Notably, this compound (piperonylboronic acid) was shown to react effectively under these conditions to provide the corresponding primary aniline. researchgate.net Density functional theory (DFT) calculations suggest the mechanism involves a 1,2-aryl migration, with the ortho-nitro group of the DPH reagent playing a key role in lowering the activation energy barrier. organic-chemistry.org

| Arylboronic Acid | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Naphthylboronic acid | DPH, Toluene, 50 °C, 24h | 76 | researchgate.net |

| 4-Methoxycarbonylphenylboronic acid | DPH, Toluene, 100 °C, 96h | 62 | researchgate.net |

| 4-Trifluoromethylphenylboronic acid | DPH, Toluene, 50 °C, 96h | 65 | researchgate.net |

| This compound | DPH, Toluene, 50 °C, 24h | 71 | researchgate.net |

Applications of 3,4 Methylenedioxyphenylboronic Acid in Medicinal Chemistry and Biological Systems

Role as a Key Reactant in Pharmaceutical Synthesis

The utility of 3,4-methylenedioxyphenylboronic acid in pharmaceutical synthesis is primarily centered on its application in carbon-carbon bond-forming reactions, which are fundamental to the construction of diverse molecular scaffolds.

This compound is a prominent reactant in the Suzuki-Miyaura cross-coupling reaction. chemimpex.comchemicalbook.com This palladium-catalyzed reaction is a powerful tool for creating biaryl structures and other complex organic molecules by coupling the boronic acid with various organic halides or pseudohalides. researchgate.netnih.gov The reaction is valued in drug discovery for its mild conditions, tolerance of a wide range of functional groups, and its applicability to the synthesis of heterocyclic compounds, which are prevalent in many drug candidates. chemimpex.comresearchgate.netnih.gov The methylenedioxy group present in this particular boronic acid is a key structural motif found in numerous biologically active compounds, and its incorporation via Suzuki-Miyaura coupling allows for the efficient generation of libraries of potential drug molecules. chemimpex.com

The versatility of this compound extends to other significant organic transformations used in drug development. It is a reactant in the Petasis reaction, a multicomponent reaction that forms α-amino acids, and in Mannich-type reactions for assembling complex scaffolds like tetrahydroisoquinoline fused isoxazolidines. chemicalbook.com Furthermore, it participates in oxidative Heck reactions for synthesizing functionalized cinnamaldehyde (B126680) derivatives. chemicalbook.com These reactions highlight the compound's role in building structurally diverse molecules that are essential for exploring structure-activity relationships in the quest for new therapeutics.

A notable application of this compound is in the total synthesis of natural products and their analogs. One such example is its use in the synthesis of (±)-crinine, a member of the Amaryllidaceae alkaloids known for their diverse biological activities. chemicalbook.comscispace.com A key step in one of the synthetic routes to crinine (B1220781) involves an intramolecular Alder-ene and Pictet-Spengler reaction sequence where this compound is a crucial starting material. chemicalbook.com The synthesis of crinine and its analogs is of significant interest to medicinal chemists due to their potential as antitumor and antiviral agents. scispace.com

The synthesis of complex alkaloids like crinine often involves multiple steps, and the use of this compound provides an efficient way to introduce the characteristic 3,4-methylenedioxyphenyl moiety, which is a common feature in this class of natural products. nih.govresearchgate.netrsc.org The ability to synthetically access these complex natural products allows for the creation of analogs with potentially improved therapeutic properties.

Drug Discovery and Development Initiatives

Beyond its role as a synthetic building block, this compound and its derivatives have been directly investigated for their potential as therapeutic agents in several disease areas.

Bacterial resistance to β-lactam antibiotics is a major global health concern, and the production of β-lactamase enzymes is a primary mechanism of this resistance. nih.govnih.gov Class C β-lactamases, such as AmpC, are particularly problematic as they are not inhibited by common β-lactamase inhibitors like clavulanate. nih.gov Boronic acids have emerged as a promising class of non-β-lactam inhibitors of serine β-lactamases, including AmpC. nih.govresearchgate.net They act as competitive inhibitors by forming a reversible covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of the natural substrate. nih.gov

Derivatives of phenylboronic acid have been designed and synthesized as potent inhibitors of AmpC β-lactamase. nih.gov While specific inhibitory data for the parent this compound is not extensively detailed in the provided search results, the broader class of substituted phenylboronic acids has shown significant promise, with some derivatives exhibiting inhibitory constants (Ki) in the nanomolar range against AmpC. nih.gov The development of such inhibitors is a critical area of research aimed at restoring the efficacy of existing β-lactam antibiotics. nih.govjlabphy.orgmicrobiologyjournal.org

Table 1: Examples of Boronic Acid Derivatives as AmpC β-Lactamase Inhibitors This table is representative of the class of boronic acid inhibitors and not specific to this compound derivatives based on the provided search results.

| Compound Type | Target Enzyme | Inhibition Data (Ki) | Reference |

|---|---|---|---|

| Aryl-boronic derivatives | AmpC β-lactamase | ~100 nM range | nih.gov |

| 4-carboxy-derivatives of aryl-boronic acids | AmpC β-lactamase | Low nanomolar | nih.gov |

This compound is a valuable precursor in the synthesis of compounds with potential antitumor activity. One such class of compounds is the aristolactam analogs. nih.gov Aristolactams are a group of aporphinoid alkaloids that possess a phenanthrene (B1679779) chromophore, which is believed to contribute to their biological properties. researchgate.net Synthetic efforts have focused on preparing a variety of natural and novel aristolactam derivatives to evaluate their efficacy against human cancer cell lines, including those that are multi-drug resistant. nih.gov

While naturally occurring aristolactams have shown moderate antitumor activities, several synthetic derivatives have exhibited potent activity with GI50 values in the submicromolar range against a broad spectrum of cancer cell lines. nih.gov The synthesis of these analogs often employs cross-coupling strategies where the 3,4-methylenedioxyphenyl moiety, or a related structure, is incorporated to build the core aristolactam scaffold. researchgate.net The development of boronic acid-based compounds as anticancer agents is an active area of research, with some boronic acid-containing drugs already approved for cancer treatment. mdpi.comnih.govnih.gov

Malaria, caused by the Plasmodium parasite, remains a significant global health threat, with drug resistance posing a major challenge. nih.govmesamalaria.org The parasite relies on a family of aspartic proteases known as plasmepsins to degrade host hemoglobin for its survival. nih.gov Plasmepsins I and II, located in the parasite's food vacuole, are therefore attractive targets for the development of new antimalarial drugs. nih.govresearchgate.net

Research has explored the potential of various classes of compounds to inhibit these essential enzymes. While the direct inhibitory activity of this compound on plasmepsins is not explicitly detailed, the broader strategy of targeting these enzymes has led to the investigation of diverse small molecules. bohrium.comnih.govmmv.orgnih.gov For instance, studies have shown that certain HIV-1 protease inhibitors can inhibit plasmepsin II, suggesting that the active site can accommodate a range of inhibitor scaffolds. nih.govbiorxiv.org The development of novel inhibitors, potentially including derivatives of this compound, could lead to new therapeutic options for malaria by disrupting the parasite's essential metabolic pathways. nih.govresearchgate.net

Table 2: Research on Inhibitors of Plasmodium falciparum Enzymes This table provides context on the inhibition of Plasmepsins and is not specific to this compound based on the provided search results.

| Inhibitor Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Low molecular weight compounds | Plasmepsin II | Inhibited both Plasmepsin II and the growth of P. falciparum in culture. | nih.gov |

| HIV-1 Protease Inhibitors (e.g., Ritonavir, Lopinavir) | Plasmepsin II | Exhibited inhibition of Plasmepsin II with low micromolar IC50 values against parasite growth. | nih.govbiorxiv.org |

Design of Therapeutics Targeting Specific Biological Pathways (e.g., Oncostatin M)

The design of modern therapeutics increasingly focuses on targeting specific molecules within biological pathways that drive disease. Oncostatin M (OSM), a cytokine belonging to the interleukin-6 (IL-6) family, has been identified as a key mediator in various inflammatory conditions and cancers. cusabio.commdpi.com It is primarily secreted by activated immune cells like T-lymphocytes and macrophages and is implicated in conditions such as inflammatory bowel disease (IBD) and certain bone disorders. cusabio.comnih.gov High expression levels of OSM and its receptor (OSMR) are often correlated with the severity of inflammation and, notably, with resistance to anti-TNF therapies in IBD patients. nih.govnih.gov This makes the OSM signaling pathway a robust target for the development of new therapeutic agents. cusabio.comnih.gov

Boronic acids, including derivatives of this compound, represent a promising class of compounds for designing inhibitors that target specific proteins like enzymes and cytokines. Their ability to form stable, yet often reversible, covalent bonds with biological nucleophiles allows for potent and selective inhibition. The design of such therapeutics involves creating molecules that can fit into the active or allosteric sites of a target protein, disrupting its function. For a target like OSM, inhibitors could be designed to block its interaction with its receptor, thereby preventing the downstream signaling that leads to inflammation. nih.gov While specific research on this compound as a direct inhibitor of OSM is not extensively documented in the provided results, the principles of inhibitor design strongly support its potential application in this area. The general strategy involves using the boronic acid moiety as a pharmacophore that interacts with key residues in the target's binding pocket.

| Aspect | Description | Relevance in Disease |

|---|---|---|

| Protein Family | Interleukin-6 (IL-6) family of cytokines. cusabio.com | Key regulator of inflammation and immune responses. cusabio.com |

| Primary Function | Mediates inflammatory processes, influences cell growth and differentiation. cusabio.com | Drives inflammation in IBD, involved in rheumatoid arthritis and various cancers. cusabio.comnih.gov |

| Receptor | Binds to the Oncostatin M Receptor (OSMR), forming a complex. mdpi.com | Expression of OSMR is upregulated in inflamed tissues. nih.govnih.gov |

| Therapeutic Potential | Inhibition of OSM or its receptor can reduce inflammatory signaling. nih.gov | A target for patients non-responsive to anti-TNF therapies. nih.gov |

Theoretical and Computational Models in Biological Interactions

Molecular Docking Studies for Boronic Acid-Protein Interactions (e.g., Insulin (B600854) Stabilization)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govgsconlinepress.com This method is invaluable in drug discovery for understanding how a ligand, such as a derivative of this compound, might interact with a protein target at the atomic level. nih.gov One area where this has been explored is in the stabilization of insulin. researchgate.net Insulin is a crucial hormone for glucose regulation, and its stability is a key factor in developing effective diabetes therapies. chemrxiv.orgmodernsciences.org

Theoretical studies have used computational tools to investigate the interaction between a library of boronic acid compounds and insulin. researchgate.net In these studies, the boronic acid molecules are docked into the protein structure of insulin to identify potential binding sites and interaction energies. nih.govresearchgate.net For example, research has shown that certain boronic acids can form significant interactions with specific amino acid residues of insulin, such as glutamic acid (Glu) and histidine (His). researchgate.net These interactions can help to stabilize the insulin molecule. The docking process typically involves a scoring function to estimate the binding affinity, with lower energy scores indicating a more stable complex. nih.gov Such computational approaches allow researchers to screen large numbers of candidate molecules quickly and prioritize those with the most promising binding characteristics for further experimental validation. gsconlinepress.com

| Parameter | Description | Example Finding/Tool |

|---|---|---|

| Protein Target | The 3D crystal structure of the protein of interest. | Insulin (PDB ID: 1IR3). gsconlinepress.com |

| Ligand Library | A set of small molecules to be docked against the target. | A library of various boronic acid derivatives. researchgate.net |

| Docking Software | Algorithm used to predict the ligand's binding conformation and affinity. | AutoDock, iGEMDOCK, CDOCKER. nih.govgsconlinepress.comresearchgate.net |

| Key Interacting Residues | Specific amino acids in the protein's binding site that form bonds with the ligand. | Interaction with Glu21 and His5 residues of insulin. researchgate.net |

| Scoring Function | A measure to rank potential binding modes, often based on energy. | -CDOCKER INTERACTION ENERGY. nih.gov |

Predictive Modeling for Bioactivity and Drug-Likeness

Predictive modeling has become an essential component of modern drug discovery, aiming to forecast the biological activity and pharmaceutical suitability of small molecules before they are synthesized and tested. nih.govbio-itworld.com For a compound like this compound, these models can provide crucial insights into its potential as a therapeutic agent. The two main areas of focus are predicting bioactivity and assessing drug-likeness. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can predict the activity of new, untested molecules. researchgate.net This allows for the virtual screening of large libraries to identify promising candidates. bio-itworld.com

Drug-likeness models assess whether a compound possesses properties consistent with known oral drugs. doi.org A widely used guideline is Lipinski's "Rule of Five," which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. doi.org Beyond these simple rules, computational models predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. nih.govresearchgate.net These predictions help to identify compounds that are likely to have poor pharmacokinetics or toxic effects early in the discovery process, saving significant time and resources. nih.gov The use of machine learning and deep learning algorithms is continually improving the accuracy of these predictive models. researchgate.netnih.gov

| Model Type | Property Assessed | Example Application |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Biological activity (e.g., IC₅₀, Kᵢ). nih.gov | Predicting the inhibitory potency of a compound against a specific enzyme. bio-itworld.com |

| Lipinski's Rule of Five | Drug-likeness for oral bioavailability. doi.org | Filtering large compound libraries to remove molecules with poor physicochemical properties. doi.org |

| ADME Models | Absorption, Distribution, Metabolism, Excretion. nih.gov | Predicting blood-brain barrier penetration or metabolic stability. europa.eu |

| Toxicity Prediction | Potential for adverse effects like mutagenicity or hepatotoxicity. gsconlinepress.com | Early identification of potentially toxic chemical structures. gsconlinepress.com |

Bioconjugation Techniques Utilizing Boronic Acid Functionality

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new hybrid with combined properties. thermofisher.com The boronic acid group is an exceptionally versatile functional handle for bioconjugation due to its unique reactivity. rice.edursc.org It can form reversible or stable covalent bonds with specific functional groups on proteins, peptides, and other biomolecules under physiological conditions. rsc.orgrsc.org

Several bioconjugation strategies leverage the reactivity of arylboronic acids like this compound. A key reaction is the formation of boronate esters through interaction with diols, which are present in carbohydrates and certain amino acid side chains like serine. rsc.org Another important technique involves the reaction with amines, such as the lysine (B10760008) side chains in proteins, to form iminoboronates. These are more stable than typical imines but can still be reversible, making them useful for dynamic covalent chemistry. nih.gov

Furthermore, transition-metal-mediated reactions have expanded the scope of boronic acid bioconjugation. rice.edu For instance, copper(II) or nickel(II) can catalyze the arylation of specific amino acid residues like cysteine or the N-terminus of peptides with arylboronic acids. rice.edubohrium.com These methods offer high selectivity, allowing for precise modification of proteins. The ability to perform sequential conjugations using different types of boronic acids that react under different catalytic conditions opens the door to creating complex, multifunctional bioconjugates for applications in diagnostics and therapeutics. bohrium.com

| Technique | Target Functional Group | Resulting Linkage | Key Feature |

|---|---|---|---|

| Boronate Ester Formation | Diols (e.g., in carbohydrates, serine). rsc.org | Boronate Ester | Often reversible, pH-sensitive linkage. rsc.org |

| Iminoboronate Formation | Amines (e.g., lysine). nih.gov | Iminoboronate | Dynamic covalent bond, more stable than simple imines. nih.gov |

| Metal-Catalyzed Arylation (Cu, Ni) | Thiols (cysteine), Amines (N-terminus). rice.edubohrium.com | Carbon-Sulfur or Carbon-Nitrogen Bond | High selectivity for specific amino acid residues. rice.edu |

| Three-Component Condensation | Catechol and N-hydroxylamine. nih.gov | Cyclic Oxime Boronate | Forms complex, stable structures in a single step. nih.gov |

Applications of 3,4 Methylenedioxyphenylboronic Acid in Materials Science and Sensor Development

Development of Functionalized Polymers

The synthesis of functionalized polymers often utilizes cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method for forming carbon-carbon bonds. In this context, 3,4-Methylenedioxyphenylboronic acid serves as a key reactant. This reaction involves the coupling of an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst. ethernet.edu.et The methylenedioxy group in the compound can enhance reactivity and selectivity, making it a valuable tool for creating complex organic molecules and functionalized polymers. google.com

The general mechanism for Suzuki-Miyaura catalyst-transfer polymerization involves oxidative addition, transmetalation, and reductive elimination steps. google.com This controlled polymerization process allows for the synthesis of conjugated polymers with well-defined molecular weights and low dispersity. google.com While specific data on polymers synthesized exclusively with this compound is not extensively detailed in publicly available literature, its role as a reactant in Suzuki-Miyaura cross-coupling reactions is well-established for creating biaryl compounds, which are fundamental units in many polymers. researchgate.netcore.ac.uk For instance, it has been used in the synthesis of biaryl compounds that are precursors to more complex molecules. researchgate.net

Creation of Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools in biological and medical research, enabling the visualization of cellular processes and the detection of specific molecules within living systems. scispace.comgoogle.com Boronic acid-based fluorescent probes have gained significant attention due to their ability to interact with diols, which are common motifs in many biological molecules. scispace.com The development of these probes often involves coupling a boronic acid-containing molecule with a fluorophore. scispace.com

While specific fluorescent probes synthesized directly from this compound are not extensively documented in primary research literature, the general principle involves leveraging the boronic acid moiety as a recognition site. For example, boronate-based probes have been developed for imaging cellular hydrogen peroxide, where the boronate group acts as a trigger that modulates the fluorescence of the probe upon reaction. scispace.com The synthesis of such probes can involve coupling the boronic acid derivative to a fluorescent platform. scispace.com The unique electronic properties of the methylenedioxyphenyl group could potentially be exploited to modulate the photophysical properties of such probes.

Sensor Development for Biomolecule Detection (e.g., Sugars)

The ability of boronic acids to reversibly bind with diols makes them excellent candidates for the development of sensors for biomolecules, particularly sugars like glucose. This interaction forms a cyclic boronate ester, leading to a detectable signal change, which can be optical or electrochemical. researchgate.net

Electrochemical sensors based on polymers functionalized with boronic acid derivatives have shown promise for glucose detection. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) bearing a fluoro-containing phenylboronic acid has been used to create an enzyme-free glucose sensor. researchgate.net The introduction of an electron-withdrawing group on the phenylboronic acid can lower its pKa, enhancing its sensitivity at physiological pH. researchgate.net A study on a poly(EDOT-FPBA) film demonstrated a wide detection range for glucose from 0.05 to 25 mM with a low detection limit. researchgate.net

Another approach involves viscometric sensing, where the binding of glucose to a poly(acrylamide-ran-3-acrylamidophenylboronic acid) polymer solution causes a change in viscosity that can be measured. scispace.com This principle has been applied in a MEMS-based affinity sensor capable of detecting glucose at physiologically relevant concentrations. scispace.com

While these examples utilize other phenylboronic acid derivatives, the fundamental chemistry suggests that this compound could be similarly incorporated into sensor platforms. Its specific electronic and steric properties would influence the binding affinity and selectivity towards different sugars.

Table 1: Performance of a Phenylboronic Acid-Based Glucose Sensor

| Parameter | Value | Reference |

| Sensor Type | Poly(EDOT-FPBA)/GCE | researchgate.net |

| Detection Method | Electrochemical Impedance Spectroscopy | researchgate.net |

| Detection Range | 0.05 - 25 mM | researchgate.net |

| Detection Limit | 0.05 mM | researchgate.net |

| Operating pH | 7.0 | researchgate.net |

This table presents data for a sensor based on a fluoro-containing phenylboronic acid derivative of PEDOT, illustrating the potential application for boronic acid-functionalized polymers in glucose sensing.

Thermoresponsive, pH-responsive, and Chemoresponsive Materials

Stimuli-responsive or "smart" materials that change their properties in response to environmental cues such as temperature, pH, or the presence of specific chemicals are of great interest for a variety of applications, including drug delivery and tissue engineering.

pH-Responsive Materials: Boronic acids are inherently pH-responsive. The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate ester is dependent on the pH of the surrounding medium. This property can be harnessed to create pH-sensitive materials. For example, hydrogels cross-linked with phenylboronic acid derivatives can exhibit pH-dependent swelling behavior. The formation and cleavage of boronic ester crosslinks can be controlled by pH, leading to reversible changes in the hydrogel's structure and properties.

Thermoresponsive Materials: While less common than pH-responsiveness, thermoresponsive polymers can be synthesized and their properties modulated. These polymers exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), leading to a phase transition at a specific temperature. While direct research on thermoresponsive materials incorporating this compound is limited, it is conceivable that this moiety could be incorporated into known thermoresponsive polymer backbones to fine-tune their transition temperatures and impart additional functionalities.

Chemoresponsive Materials: The core principle of chemoresponsiveness in the context of boronic acids lies in their specific interaction with diol-containing molecules. This selective binding can trigger a macroscopic change in the material. For instance, a hydrogel functionalized with boronic acids can swell or shrink in the presence of glucose, forming the basis of a chemoresponsive system. This principle is the foundation for many of the glucose sensors discussed previously.

While the direct application of this compound in these specific responsive materials is not widely reported in dedicated studies, its fundamental chemical properties as a boronic acid suggest its potential for creating such "smart" materials. The methylenedioxy group would likely influence the pKa of the boronic acid and its interaction with diols, thereby affecting the responsive behavior of the resulting material.

Advanced Characterization and Computational Studies of 3,4 Methylenedioxyphenylboronic Acid and Its Intermediates

Spectroscopic Analysis in Elucidating Molecular Structures of Reaction Products

Spectroscopic techniques are indispensable for the structural elucidation of the products formed in reactions involving 3,4-Methylenedioxyphenylboronic acid. Each method offers unique information that, when combined, allows for a complete and unambiguous characterization of the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For reaction products of this compound, both ¹H and ¹³C NMR provide critical data for structural assignment.

In the ¹H NMR spectrum of a typical product, the aromatic protons of the 3,4-methylenedioxyphenyl moiety exhibit characteristic chemical shifts and coupling patterns. The proton ortho to the boron-bearing carbon (or the newly formed C-C bond) would appear as a doublet, while the other two aromatic protons would present as a doublet and a doublet of doublets, respectively, depending on the substitution pattern of the coupled product. The methylenedioxy group protons typically appear as a sharp singlet further downfield.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the aromatic ring, the methylenedioxy bridge, and any newly introduced functional groups will have distinct chemical shifts. The carbon atom directly attached to the boron atom (or its remnant) is often difficult to observe due to quadrupolar relaxation.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Biaryl Product